

# NR-V04: A Novel Proteolysis-Targeting Chimera for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NR-V04    |           |
| Cat. No.:            | B15603368 | Get Quote |

### An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of **NR-V04**, a first-in-class proteolysis-targeting chimera (PROTAC) designed to degrade the nuclear receptor subfamily 4 group A member 1 (NR4A1). By targeting NR4A1, a key regulator of the tumor microenvironment (TME), **NR-V04** represents a promising new strategy in cancer immunotherapy.[1][2][3][4][5]

## Core Mechanism: PROTAC-Mediated Degradation of NR4A1

NR-V04 is a heterobifunctional molecule that induces the degradation of NR4A1 through the ubiquitin-proteasome system.[6][7] It is composed of a ligand that binds to NR4A1 (celastrol) and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[8] This dual-binding capacity facilitates the formation of a ternary complex between NR4A1 and VHL.[6][7]

Once this complex is formed, the VHL E3 ligase ubiquitinates NR4A1, marking it for degradation by the 26S proteasome. This process is catalytic, allowing a single molecule of NR-V04 to induce the degradation of multiple NR4A1 proteins, leading to potent and sustained target suppression.[2][6]



The proteasome-dependent degradation of NR4A1 by **NR-V04** has been experimentally confirmed. Treatment of cancer cells with the proteasome inhibitor MG132 effectively blocks **NR-V04**-induced NR4A1 degradation.[1][6] Similarly, co-treatment with a VHL ligand (VHL-032) competitively inhibits the binding of **NR-V04** to VHL, thereby preventing NR4A1 degradation.[6]



Click to download full resolution via product page

NR-V04 Mechanism of Action

## Downstream Effects on the Tumor Microenvironment

The degradation of NR4A1 by **NR-V04** leads to a significant modulation of the tumor microenvironment (TME), shifting it from an immunosuppressive to an anti-tumor state.[1][2][6] [9][10]

Key immunological changes observed following **NR-V04** treatment include:



- Induction of Tumor-Infiltrating B cells (TI-B cells): **NR-V04** treatment significantly increases the population of B cells within the tumor.[1][2][6]
- Increase in Effector Memory CD8+ T cells (Tem): The compound promotes the expansion of cytotoxic CD8+ T cells with a memory phenotype, which are crucial for long-term anti-tumor immunity.[1][2]
- Reduction of Monocytic Myeloid-Derived Suppressor Cells (m-MDSCs): NR-V04 decreases
  the number of m-MDSCs, a cell type known to suppress T cell activity and promote tumor
  growth.[1][2][6]

These changes collectively contribute to a robust anti-tumor immune response, leading to tumor growth inhibition and, in some cases, complete tumor eradication in preclinical models. [1][2][4][6]



Click to download full resolution via product page

NR-V04-Mediated TME Modulation



### **Quantitative Data**

The potency of **NR-V04** in degrading NR4A1 has been quantified in various human melanoma cell lines.

| Cell Line | DC50 (50% Degradation Concentration) |  |
|-----------|--------------------------------------|--|
| CHL-1     | 228.5 nM[1][6]                       |  |
| A375      | 518.8 nM[1][6]                       |  |

## **Experimental Protocols**Confirmation of Proteasome-Dependent Degradation

Objective: To verify that NR-V04-mediated degradation of NR4A1 occurs via the proteasome.

#### Methodology:

- Culture CHL-1 cells to the desired confluency.
- Pre-treat the cells with the proteasome inhibitor MG132 (0.5  $\mu$ M) for 10 minutes.
- Treat the cells with either DMSO (vehicle control) or NR-V04 (500 nM) for 16 hours.
- Lyse the cells and perform immunoblotting to assess the protein levels of NR4A1.

Expected Outcome: Pre-treatment with MG132 is expected to rescue the NR4A1 protein levels that would otherwise be reduced by **NR-V04** treatment, confirming the involvement of the proteasome.[6]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. rupress.org [rupress.org]
- 3. oncozine.com [oncozine.com]







- 4. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Advances and challenges in cancer immunotherapy: mechanisms, clinical applications, and future directions PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Advances and challenges in cancer immunotherapy: mechanisms, clinical applications, and future directions [frontiersin.org]
- To cite this document: BenchChem. [NR-V04: A Novel Proteolysis-Targeting Chimera for Cancer Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603368#what-is-the-mechanism-of-action-of-nr-v04]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com